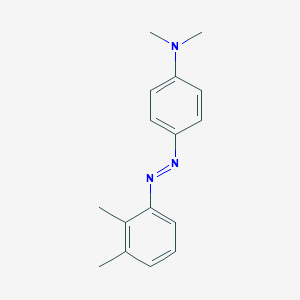

N,N-Dimethyl-p-(2,3-xylylazo)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,N-Dimethyl-p-(2,3-xylylazo)aniline, also known as this compound, is a useful research compound. Its molecular formula is C16H19N3 and its molecular weight is 253.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Dyes

N,N-Dimethyl-p-(2,3-xylylazo)aniline is primarily recognized for its role as an azo dye . Azo dyes are characterized by the presence of one or more azo groups (-N=N-) and are widely used in textile, food, and cosmetic industries. The compound's ability to form vibrant colors makes it valuable in the production of various dyes.

Table 1: Properties of Azo Dyes

| Property | Description |

|---|---|

| Color Fastness | High resistance to fading under light exposure |

| Solubility | Varies based on chemical structure |

| Toxicity | Varies; some azo dyes are known to be carcinogenic |

Polymerization Agent

The compound is also utilized as a polymerization agent in the synthesis of conductive polymers. For instance, studies have shown that this compound can enhance the electrical conductivity of polyaniline derivatives when used as a dopant. This application is particularly significant in developing materials for electronic devices.

Case Study: Conductive Polymers

- Research Findings : The incorporation of this compound into polyaniline matrices resulted in improved electrical properties and stability compared to traditional dopants .

- Applications : Such materials are applicable in sensors, batteries, and anti-corrosion coatings.

Biological Applications

Recent studies have investigated the biological activity of this compound derivatives. These compounds have shown potential as anticancer agents due to their ability to induce apoptosis in cancer cells.

Table 2: Anticancer Activity of Derivatives

| Compound | Cell Line Tested | Percent Growth Inhibition |

|---|---|---|

| This compound derivative | OVCAR-8 | 85.26% |

| Another derivative | MDA-MB-231 | 56.53% |

Environmental Applications

The compound has been explored for its potential in environmental applications, particularly in wastewater treatment. Azo dyes are known for their persistence in the environment; thus, understanding their degradation pathways is crucial for developing effective remediation strategies.

Case Study: Azo Dye Degradation

Eigenschaften

CAS-Nummer |

18997-62-1 |

|---|---|

Molekularformel |

C16H19N3 |

Molekulargewicht |

253.34 g/mol |

IUPAC-Name |

4-[(2,3-dimethylphenyl)diazenyl]-N,N-dimethylaniline |

InChI |

InChI=1S/C16H19N3/c1-12-6-5-7-16(13(12)2)18-17-14-8-10-15(11-9-14)19(3)4/h5-11H,1-4H3 |

InChI-Schlüssel |

MLPYGZQFLVBIBA-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)N=NC2=CC=C(C=C2)N(C)C)C |

Kanonische SMILES |

CC1=C(C(=CC=C1)N=NC2=CC=C(C=C2)N(C)C)C |

Synonyme |

N,N-Dimethyl-p-(2,3-xylylazo)aniline |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.